molecular formula C11H22N2O2 B1371792 N,N-Diethyl-2-(piperidin-3-yloxy)acetamide CAS No. 902836-74-2

N,N-Diethyl-2-(piperidin-3-yloxy)acetamide

Cat. No.: B1371792
CAS No.: 902836-74-2
M. Wt: 214.3 g/mol
InChI Key: DTZKOSBKJJOCRT-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(piperidin-3-yloxy)acetamide is a chemical compound with the molecular formula C11H22N2O2 It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(piperidin-3-yloxy)acetamide typically involves the reaction of piperidine derivatives with diethylamine and acetic acid derivatives. One common method is the reaction of 3-hydroxypiperidine with diethylamine and acetic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(piperidin-3-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

N,N-Diethyl-2-(piperidin-3-yloxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(piperidin-3-yloxy)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-2-(piperidin-3-yloxy)ethanamine
  • N,N-Dimethyl-2-(piperidin-3-yloxy)acetamide
  • N,N-Diethyl-2-(piperidin-3-yloxy)propionamide

Uniqueness

N,N-Diethyl-2-(piperidin-3-yloxy)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N,N-diethyl-2-piperidin-3-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-13(4-2)11(14)9-15-10-6-5-7-12-8-10/h10,12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZKOSBKJJOCRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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